3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(Benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 893787-13-8) is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its molecular formula is C₂₄H₂₀ClN₅O₂S (with a molecular weight of 477.97 g/mol) when considering the chlorinated variant, as noted in and . The structure features:
- A benzenesulfonyl group at position 3, contributing to electron-withdrawing properties.
- An N-[4-(propan-2-yl)phenyl] substituent at position 5, enhancing lipophilicity.
- A triazolo[1,5-a]quinazoline backbone, which is associated with bioactivity in related compounds .
Key physicochemical properties include stability under standard storage conditions (-20°C) and precautions against heat/ignition sources during handling .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-16(2)17-12-14-18(15-13-17)25-22-20-10-6-7-11-21(20)29-23(26-22)24(27-28-29)32(30,31)19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEVFQHAKRHTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the triazoloquinazoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the propan-2-yl phenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, electronic profiles, and bioactivity.
Structural Analogues and Their Properties
Key Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl group in the target compound increases electrophilicity compared to the 4-methylphenylsulfonyl () or 4-chlorophenyl () groups .
Lipophilicity and Bioavailability :
- The isopropylphenyl substituent balances lipophilicity better than bulkier groups like pentylamine () or 4-methoxybenzyl (), which may hinder membrane permeability .
Chlorine Substitution: Chlorine at position 7 () enhances polarity but may reduce metabolic stability compared to non-halogenated analogs .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family that has garnered attention for its potential biological activities. Quinazolines and their derivatives are known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.57 g/mol. The structure features a triazole ring fused to a quinazoline moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O2S |
| Molecular Weight | 453.57 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting various cancer cell lines:
- MCF-7 (breast cancer) : In vitro studies demonstrated that the compound exhibited cytotoxicity with an IC50 value indicative of its effectiveness against breast cancer cells.
- A549 (lung cancer) : Similar inhibitory effects were noted against A549 cells, suggesting a broad-spectrum anticancer potential.
For instance, a related study found that quinazoline derivatives had IC50 values ranging from 0.096 μM to 10 nM against different cancer cell lines, highlighting the potential of this class of compounds as effective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can possess significant antibacterial and antifungal activities. For example:
- Antibacterial : Compounds similar to the one studied have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal : Some derivatives demonstrated potent antifungal activity against strains such as Candida albicans.
The biological activities of quinazoline derivatives are often attributed to their ability to interact with various biological targets:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : The inhibition of key enzymes involved in cancer cell proliferation and survival pathways has been proposed as a mechanism for their anticancer effects.
Study 1: Anticancer Efficacy
A recent study focused on synthesizing various quinazoline derivatives and evaluating their cytotoxicity against MCF-7 and A549 cell lines. The synthesized compounds showed varying degrees of activity, with some derivatives achieving IC50 values lower than 0.1 μM .
Study 2: Antimicrobial Properties
Another study investigated the antimicrobial activity of several triazole-containing quinazolines. The results indicated that specific substitutions on the quinazoline scaffold significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
